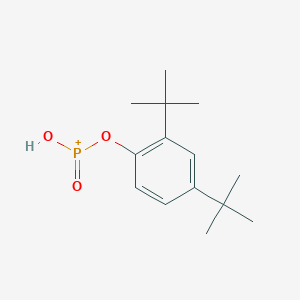
2,4-Di-tert-butylphenyl hydrogen phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylphenyl hydrogen phosphonate is an organophosphorus compound with the chemical formula C28H43O4P. It is known for its high thermal stability and low volatility, making it useful in various industrial applications. This compound is often used as a research chemical and in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Di-tert-butylphenyl hydrogen phosphonate is typically synthesized through the reaction of 2,4-di-tert-butylphenol with tri(2-chloroethyl) phosphite under basic conditions. The reaction involves a condensation process where the phenol and phosphite react to form the desired phosphonate compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butylphenyl hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonites.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Substitution: Substituted phosphonates with different functional groups[][2].
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylphenyl hydrogen phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and stabilizer in organic synthesis.
Biology: Studied for its potential effects on cell growth and metabolism.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Used as a flame retardant and plasticizer in polymer production.
Wirkmechanismus
The mechanism by which 2,4-di-tert-butylphenyl hydrogen phosphonate exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell growth inhibition. The compound targets specific molecular pathways, including those involved in redox balance and membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound used as a stabilizer in polymers.
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but with different functional groups.
Uniqueness
2,4-Di-tert-butylphenyl hydrogen phosphonate is unique due to its specific hydrogen phosphonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its high thermal stability and low volatility make it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C14H22O3P+ |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
(2,4-ditert-butylphenoxy)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C14H21O3P/c1-13(2,3)10-7-8-12(17-18(15)16)11(9-10)14(4,5)6/h7-9H,1-6H3/p+1 |
InChI-Schlüssel |
DEQZNQLWWPBQMW-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[P+](=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
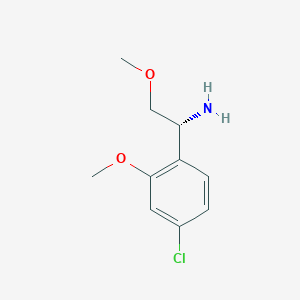

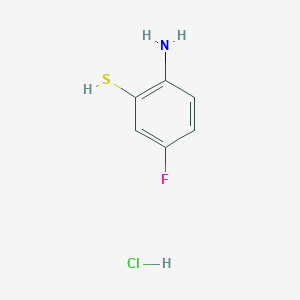
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)

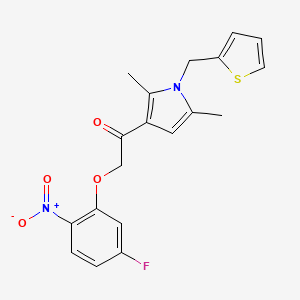

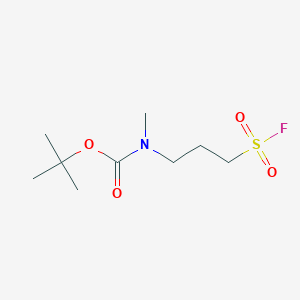
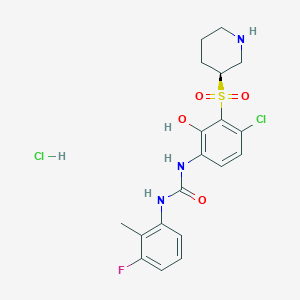
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)

![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
